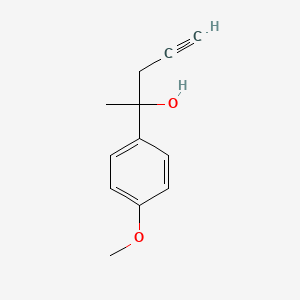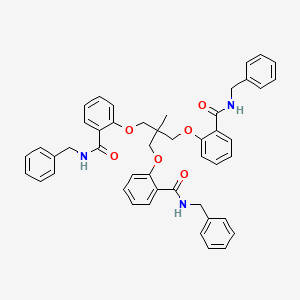
Anthracene-2,3,6,7-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene-2,3,6,7-tetraol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of four hydroxyl groups at the 2, 3, 6, and 7 positions of the anthracene structure. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,3,6,7-tetraol can be achieved through several methods. One common approach involves the double ring-closing reaction of a stable protected precursor, such as 1,2,4,5-benzenetetracarbaldehyde. This precursor undergoes a double intermolecular Wittig reaction followed by deprotection and intramolecular double ring-closing condensation . Another method involves the use of Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like HNMR and HPLC .
Análisis De Reacciones Químicas
Types of Reactions: Anthracene-2,3,6,7-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Anthracene-2,3,6,7-tetraol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: Anthracene derivatives are employed in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials .
Mecanismo De Acción
The mechanism of action of anthracene-2,3,6,7-tetraol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and properties. In biological systems, anthracene derivatives can react with reactive oxygen species (ROS) through Diels-Alder reactions to form endoperoxides, which can be used as chemical traps .
Comparación Con Compuestos Similares
Anthracene-9,10-diol: Another hydroxylated anthracene derivative with hydroxyl groups at the 9 and 10 positions.
Phenanthrene-2,3-diol: A similar compound with a different aromatic structure but similar hydroxylation pattern.
Uniqueness: Anthracene-2,3,6,7-tetraol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .
Propiedades
Fórmula molecular |
C14H10O4 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
anthracene-2,3,6,7-tetrol |
InChI |
InChI=1S/C14H10O4/c15-11-3-7-1-8-4-12(16)14(18)6-10(8)2-9(7)5-13(11)17/h1-6,15-18H |
Clave InChI |
ONBNQLKJWJFARW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


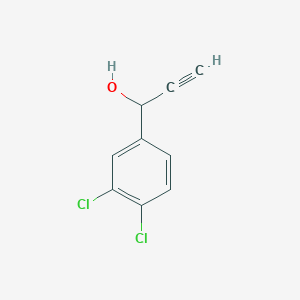
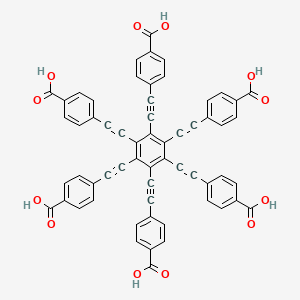
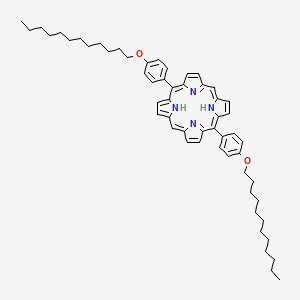
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)


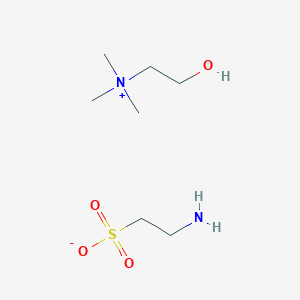


![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)
